molecular formula C16H9ClO4 B11831694 2-(4-Chlorophenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid CAS No. 92605-99-7

2-(4-Chlorophenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid

Cat. No.: B11831694
CAS No.: 92605-99-7
M. Wt: 300.69 g/mol
InChI Key: ZTIPFLHHXJQELR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-oxo-4H-chromene-8-carboxylic acid is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-oxo-4H-chromene-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . This reaction consistently yields the desired chromene derivative in moderate yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-oxo-4H-chromene-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Chlorophenyl)-4-oxo-4H-chromene-8-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Another compound with a chlorophenyl group, but with different structural features and applications.

    4-Oxo-4H-chromene derivatives: Compounds with similar chromene structures but different substituents, leading to varied biological activities.

Uniqueness

2-(4-Chlorophenyl)-4-oxo-4H-chromene-8-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

CAS No.

92605-99-7

Molecular Formula

C16H9ClO4

Molecular Weight

300.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-oxochromene-8-carboxylic acid

InChI

InChI=1S/C16H9ClO4/c17-10-6-4-9(5-7-10)14-8-13(18)11-2-1-3-12(16(19)20)15(11)21-14/h1-8H,(H,19,20)

InChI Key

ZTIPFLHHXJQELR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)OC(=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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